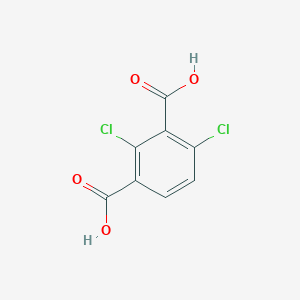
2,4-Dichloroisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloroisophthalic acid is an organic compound with the chemical formula C8H4Cl2O4 It is a derivative of isophthalic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dichloroisophthalic acid can be synthesized through several methods. One common approach involves the chlorination of isophthalic acid. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chlorination techniques to achieve high yields and purity. The process may include steps such as:
- Dissolving isophthalic acid in a suitable solvent.
- Adding a chlorinating agent under controlled temperature and pressure.
- Purifying the resulting product through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloroisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Dichloroisophthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which 2,4-Dichloroisophthalic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another chlorinated aromatic compound with herbicidal properties.
2,4-Dichlorobenzoic acid: Similar structure but with only one carboxylic acid group.
Uniqueness
2,4-Dichloroisophthalic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups. This gives it distinct chemical properties and reactivity compared to similar compounds.
Actividad Biológica
2,4-Dichloroisophthalic acid (DCIPA) is a derivative of isophthalic acid, which has garnered attention due to its potential biological activities. This compound is structurally related to other phthalic acids and derivatives that have been studied for various biological effects, including anti-cancer properties and neurotoxicity. This article aims to provide a comprehensive overview of the biological activity of DCIPA, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two chlorine atoms substituted on the benzene ring, which may influence its biological activity through interactions with cellular targets.
1. Antineoplastic Properties
Research has indicated that derivatives of isophthalic acid, including DCIPA, may interact with protein kinase C (PKC), a key regulator in cell signaling pathways related to cancer progression. A study demonstrated that certain isophthalate derivatives could act as ligands for the C1 domain of PKC, leading to modulation of its activity. These compounds exhibited K(i) values ranging from 200-900 nM for displacing radiolabeled phorbol esters from PKC alpha and delta . This suggests potential applications in cancer therapeutics.
3. Toxicological Studies
Toxicological profiles of related compounds indicate that exposure to high concentrations can lead to significant health issues. For instance, 2,4-D has been associated with kidney damage and other systemic effects following acute exposure . Although direct studies on DCIPA are sparse, these findings highlight the importance of evaluating its safety in biological systems.
Case Study: Herbicide Poisoning
A notable case involved a young female farmer who ingested 2,4-D as part of a suicide attempt. The clinical presentation included loss of consciousness and excessive salivation . This case emphasizes the potential risks associated with chlorinated aromatic compounds in agricultural settings and their implications for human health.
Research Findings
Propiedades
Número CAS |
50903-03-2 |
|---|---|
Fórmula molecular |
C8H4Cl2O4 |
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
2,4-dichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
CFBMBPSPRHZMPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















